4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline
Description
4-Methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline (CAS: CID 16776027) is an aromatic amine featuring a methyl group at the 4-position and a tetrazole ring at the 3-position of the aniline backbone. Its molecular formula is C₈H₉N₅, with a molecular weight of 175.19 g/mol . The tetrazole moiety, a five-membered ring containing four nitrogen atoms, imparts unique electronic and steric properties, making it a bioisostere for carboxylic acids (pKa ~4.5–5.0) .
Properties
IUPAC Name |
4-methyl-3-(tetrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-2-3-7(9)4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCANBIWZOKQTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline can be achieved through various methods. One common approach involves the cycloaddition reaction between substituted thiazolylamine or oxazolylamine, triethyl orthoformate, and sodium azide in the presence of a catalyst such as tributylmethylammonium chloride in dimethyl sulfoxide (DMSO). The reaction is typically carried out at 80°C, resulting in high yields of the desired tetrazole derivative .
Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often involves eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. The goal is to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Reduced nitrogen-containing heterocycles.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline involves its interaction with molecular targets and pathways in biological systems. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing the compound to mimic the behavior of carboxylic acids in biological systems. This property enables the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Heterocycle Variations
The biological and physicochemical properties of aniline derivatives are highly sensitive to substituent positions and heterocycle types. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Tetrazole vs. Triazole Derivatives
- Tetrazoles (e.g., target compound) exhibit higher acidity and better metabolic stability compared to triazoles, making them suitable for mimicking carboxylic acids in drug design .
- Triazoles (e.g., 4-(1,2,4-triazol-1-yl)aniline) are less acidic but often used in antifungal and antiviral agents due to their hydrogen-bonding capabilities .
Substituent Position Effects
- In FXR antagonists, 4-methyl-3-(morpholinosulfonyl)aniline showed superior activity compared to its 2-methyl analog, highlighting the importance of substituent positioning for receptor binding .
Electronic Effects
- Fluorine substitution (3-fluoro-4-tetrazolylaniline) increases electronegativity, enhancing intermolecular interactions in polar environments .
Biological Activity
4-Methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline, a compound with the molecular formula CHN, has garnered attention in recent years for its potential biological activities. It is characterized by a tetrazole ring, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The structure of this compound can be represented as follows:
- Molecular Formula : CHN
- SMILES : CC1=C(C=C(C=C1)N)N2C=NN=N2
- InChI : InChI=1S/C8H9N5/c1-6-2-3-7(9)4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3
This compound features a methyl group and an aniline moiety attached to a tetrazole ring, which contributes to its biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial activity. For instance, tetrazole derivatives have been shown to inhibit bacterial growth effectively. In one study, related tetrazole compounds demonstrated promising results against various bacterial strains with IC values ranging from 22.4 µM to 50.2 µM . Although specific data on this compound is limited, the structural similarity suggests potential antimicrobial properties.
The mechanism by which tetrazole compounds exert their biological effects often involves interaction with specific enzymes or receptors. For example, some studies have highlighted the inhibition of DapE (diaminopimelate epimerase), an enzyme crucial for bacterial peptidoglycan synthesis. The inhibition of this enzyme can lead to bacterial cell death . The tetrazole ring may facilitate binding to the active site of such enzymes due to its ability to form hydrogen bonds and interact with amino acid residues.
Table 1: Summary of Biological Activities of Tetrazole Derivatives
| Compound Name | Activity Type | IC (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 22.4 | |
| Compound B | Antimicrobial | 50.2 | |
| 4-Methyl-Tetrazole Derivative | Antimicrobial | TBD | TBD |
The above table summarizes findings related to the biological activities of various tetrazole derivatives. While specific data for this compound is still being explored, it is reasonable to hypothesize that it may exhibit similar activities based on structural analogies.
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Tetrazoles are known for their potential toxicity; therefore, understanding the safety margins and conducting thorough toxicity studies will be crucial for any therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
